4-乙烯基联苯

描述

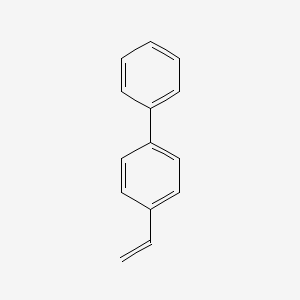

4-Vinylbiphenyl is an intermediate used in organic synthesis and in chemical research . It is a member of biphenyls .

Synthesis Analysis

4-Vinylbiphenyl derivatives can be synthesized by Pd (OAc) 2 /PCy 3 ‐catalyzed Suzuki–Miyaura reaction in the presence of K 3 PO 4.3H 2 O as base in toluene at 80°C for only 10–30 minutes, and the corresponding products achieved 65–98% yields . Another method involves the use of Pd (II)-1,2-diaminocyclohexane complex catalyzed Suzuki-Miyaura reactions .Molecular Structure Analysis

The molecular structure of a series of poly (4-vinylbiphenyl) (PVBP) samples with polydispersities ranging from 1.08 to 2.75 has been investigated using wide-angle X-ray scattering (WAXS), small-angle neutron scattering (SANS), and rheological measurements . The linear formula of 4-Vinylbiphenyl is C6H5C6H4CH=CH2 .Chemical Reactions Analysis

4-Vinylbiphenyl derivatives were synthesized by Pd (II)-1,2-diaminocyclohexane complex catalyzed Suzuki-Miyaura reactions in the presence of K3PO4·3H2O as base in toluene at 80 °C and the corresponding products achieved 39-95 % yields .Physical And Chemical Properties Analysis

4-Vinylbiphenyl has a melting point of 119-121 °C (lit.) and a boiling point of 136-138 °C (Press: 6 Torr). Its density is 0.997 and it is insoluble in water . The molecular weight of 4-Vinylbiphenyl is 180.25 .科学研究应用

合成和衍生物

一项研究展示了一种高效的催化系统,利用Pd(OAc)2/PCy3催化的Suzuki–Miyaura反应合成4-乙烯基联苯衍生物,取得了高收率,并突显了其在液晶化合物合成中的潜力(Ma等,2013)。

聚合和共聚合

已对4-乙烯基联苯的聚合进行了研究,例如其与异戊二烯的共聚合,表明其在创建独特的嵌段共聚物中的实用性(Heller等,1969)。另一项研究探讨了4-羟基-4′-乙烯基联苯的聚合,揭示了自由基聚合机制和在交替共聚物中的潜在应用的见解(Tanigaki等,1987)。

物理性质和分子运动

利用核磁共振研究了聚-4-乙烯基联苯中的分子运动,为了解联苯单元的行为及其与脂肪链的相互作用提供了见解,这对于理解聚合物动力学是重要的(Genser, 1965)。

光致发光

一项关于含联苯的聚合物(包括聚(4-乙烯基联苯))的光致发光研究讨论了它们的荧光性能,这可能与光电子学和传感器应用相关(Abuin et al., 1982)。

辐射化学

对4-乙烯基联苯与苯甲酰氧自由基在聚合过程中的反应进行的研究提供了对自由基聚合过程的见解,有助于更好地理解特定条件下的聚合物合成(Bevington & Ayrey, 1987)。

聚合物表面化学

一项关于以表面引发的光聚合物化反应的研究,包括4-乙烯基联苯,调查了聚合物刷的受控生长,这对于表面修饰和纳米技术应用是相关的(Steenackers et al., 2007)。

分子印迹聚合物

对4-取代苯乙烯(包括4-乙烯基联苯)用于合成特异性对茶碱的分子印迹聚合物进行评估,展示了其在为靶向分子创建选择性结合位点方面的潜力,这在传感器和分离技术中是重要的(Zayas et al., 2014)。

安全和危害

未来方向

While specific future directions for 4-Vinylbiphenyl are not mentioned in the search results, it has been used in the development of a novel monolithic column with 4-vinylbiphenyl and an ionic liquid as the functional monomers and ethylene dimethacrylate as the cross-linker by thermal copolymerization for reversed-phase capillary electrochromatography .

属性

IUPAC Name |

1-ethenyl-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12/c1-2-12-8-10-14(11-9-12)13-6-4-3-5-7-13/h2-11H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBWAWNLGGMZRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25232-08-0 | |

| Record name | Poly(4-vinylbiphenyl) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25232-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50178066 | |

| Record name | p-Vinylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Vinylbiphenyl | |

CAS RN |

2350-89-2 | |

| Record name | 4-Ethenyl-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2350-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Vinylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002350892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biphenyl, 4-vinyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Vinylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-vinylbiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Vinylbiphenyl | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VZ3RBG4N9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 4-Vinylbiphenyl?

A1: 4-Vinylbiphenyl has the molecular formula C14H12 and a molecular weight of 180.25 g/mol.

Q2: Are there any notable spectroscopic characteristics of 4-Vinylbiphenyl?

A2: Yes, 4-Vinylbiphenyl exhibits characteristic UV absorption bands. When incorporated into polymeric films, these bands can be utilized to determine film thickness. []

Q3: How does the incorporation of 4-Vinylbiphenyl impact the thermal properties of polyxylylene thin films?

A3: Copolymerizing 4-Vinylbiphenyl with p-xylylene during chemical vapor deposition significantly enhances the thermal stability of the resulting polyxylylene thin films. The onset of weight loss, as measured by TGA, increases from 270 °C for the homopolymer to 450 °C for the copolymer. []

Q4: Can 4-Vinylbiphenyl be used to modify metal powders?

A4: Yes, 4-Vinylbiphenyl can be dissolved in supercritical carbon dioxide and used to coat metal powders like aluminum. This coating process enhances the resistance of the metal powder to dissolution in basic solutions. []

Q5: Is 4-Vinylbiphenyl used in the synthesis of block copolymers?

A6: Yes, 4-Vinylbiphenyl can be polymerized anionically using initiators like alkyllithium compounds. This controlled polymerization allows the creation of block copolymers. For example, a diblock copolymer of poly-4-vinylbiphenyl and polyisoprene can be synthesized and subsequently coupled using phosgene to yield an elastomeric polymer. []

Q6: Can 4-Vinylbiphenyl be copolymerized with other monomers?

A6: Absolutely. 4-Vinylbiphenyl has been successfully copolymerized with various monomers, including:

- Isoprene: Forms block copolymers, specifically ABA type, through anionic polymerization techniques using initiators like n-butyllithium and coupling agents like phosgene. []

- Methyl methacrylate: Undergoes radical copolymerization initiated by azobis(isobutyronitrile) (AIBN). Studies using carbon-13 labeled AIBN reveal that 4-vinylbiphenyl exhibits higher reactivity towards the primary radical compared to methyl methacrylate. []

- Styrene: Copolymerizes with varying ratios of 4-Vinylbiphenyl to produce random copolymers with potential applications in memory devices. The donor-acceptor properties of these copolymers can be fine-tuned by adjusting the ratio of the two monomers. [, , ]

- Bis-4-substituted-1,2,4-triazoline-3,5-diones (bis-TDs): Forms copolymers with varying ratios of bis-TDs, with the polymerization primarily proceeding through Diels-Alder-ene (DAe) and double Diels-Alder (dDA) mechanisms. The kinetics and mechanism of this copolymerization are influenced by the substituents on both the bis-TD and the styrene monomer. []

Q7: How does the polymerization method influence the properties of polymers containing 4-Vinylbiphenyl?

A7: The polymerization method plays a crucial role in determining the final polymer properties.

- Anionic Polymerization: Allows for precise control over molecular weight and architecture, facilitating the synthesis of well-defined block copolymers. []

- RAFT Copolymerization: Enables the incorporation of 4-Vinylbiphenyl into cross-linked polymers. When conjugated multi-vinyl cross-linkers containing 4-Vinylbiphenyl are used, hierarchically porous polymers with micropores and strong fluorescence can be created. []

Q8: Are there applications of 4-Vinylbiphenyl in electronic devices?

A9: Yes, 4-Vinylbiphenyl is a key component in synthesizing donor-acceptor random copolymers for memory device applications. These copolymers exhibit promising electrical switching behavior, making them suitable for various memory types like SRAM, DRAM, and non-volatile memory. [, , ]

Q9: How does 4-Vinylbiphenyl contribute to the development of nanoporous materials?

A10: 4-Vinylbiphenyl plays a critical role in creating micropores in hierarchically porous polymers when used in RAFT copolymerization with conjugated multi-vinyl cross-linkers. These porous polymers, after etching the sacrificial block, exhibit strong fluorescence and potential for applications in catalysis and separation. [] Additionally, electron irradiation of spin-coated poly(4-vinylbiphenyl) (PVBP) can produce carbon nanomembranes (CNMs) with subnanometer pores. These CNMs demonstrate high water permeance while selectively rejecting ions and larger molecules, showcasing their potential for water desalination and molecular separation. []

Q10: Has 4-Vinylbiphenyl been explored in other fields?

A10: While predominantly researched for its material and polymer chemistry aspects, 4-Vinylbiphenyl has also been investigated for its biological activity:

- Anticancer Activity: 4-Vinylbiphenyl derivatives, especially those containing a biphenyl-4-yl-acrylohydroxamic acid moiety, have shown promising antitumor activity against human glioblastoma cells. These compounds induce apoptosis and offer a potential therapeutic avenue for treating glioblastoma. []

- Metabolic Studies: The metabolic fate of the ethynyl group in 4-ethynylbiphenyl has been investigated in vitro, revealing its NADPH-dependent oxidation to biphenyl-4-ylacetic acid in rat liver microsomes. This metabolic pathway is relevant for understanding the biotransformation of 4-Vinylbiphenyl and its derivatives. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。